1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine, also known by its Chemical Abstracts Service number 1039952-75-4, is a chemical compound characterized by its unique structure that includes a piperidine ring and a pyridine substituent. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the field of neurological disorders and as a selective inhibitor in various biological pathways.
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine falls under the category of piperidine derivatives. Piperidines are a class of compounds that are structurally characterized by a six-membered ring containing one nitrogen atom. This compound is particularly noted for its potential as a pharmacological agent, with implications in treating conditions related to the central nervous system.
The synthesis of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine typically involves the following steps:
The synthesis may utilize various reagents and catalysts, including palladium-catalyzed reactions for more efficient coupling processes. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular formula for 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine is C₁₂H₁₉N₃. The structure consists of:
The molecular weight of this compound is approximately 205.30 g/mol. The compound's structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into its molecular configuration and functional groups present .
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine can participate in various chemical reactions typical for amines and heterocycles:
The reactivity of this compound is influenced by the electron-donating properties of the piperidine ring and the electron-withdrawing nature of the pyridine substituent, affecting its interaction with other molecules in biological systems .
The mechanism of action for 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine primarily involves its interaction with specific receptors or enzymes within biological pathways. For instance:
Studies indicate that compounds similar to 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine can modulate signaling pathways effectively, leading to altered cellular responses that could be beneficial in therapeutic contexts .
The physical properties include:
Key chemical properties include:
Safety data sheets indicate that this compound requires careful handling due to potential hazards associated with amines, including toxicity upon exposure .
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine has several applications in scientific research:
Reductive amination serves as the most efficient and scalable approach for constructing the core scaffold of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine and its structural analogues. This method leverages the reactivity between the carbonyl group of 4-acetylpyridine and the primary amine of N-protected piperidin-4-amine, followed by selective reduction. The standard protocol involves a three-step sequence: (1) protection of the piperidine amine (typically with Boc₂O in dichloromethane), (2) reductive amination using sodium cyanoborohydride in methanol/acetic acid, and (3) acidic deprotection (e.g., HCl in dioxane) to yield the target compound [1].
Critical parameters influencing yield and purity include pH control (optimal range: pH 6-7), solvent selection (methanol > ethanol > THF), and reducing agent choice. NaBH₃CN demonstrates superior chemoselectivity over NaBH₄ by minimizing over-reduction of the pyridine ring. For analogues like 1-(pyridin-4-ylmethyl)piperidin-4-amine, reductive amination between 4-pyridinecarboxaldehyde and piperidin-4-amine proceeds efficiently at room temperature in >75% yield when using ZnCl₂ as a Lewis acid catalyst [6].
Table 1: Optimization of Reductive Amination Conditions for 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine Synthesis
Parameter | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Reducing Agent | NaBH₄ | NaBH₃CN | NaBH₃CN |
Solvent System | Methanol | THF/Ethanol | Methanol/AcOH (95:5) |
Temperature (°C) | 25 | 0 | 25 |
Reaction Time (h) | 12 | 24 | 8 |
Yield (%) | 58 | 72 | 85 |
Challenges emerge when synthesizing N-ethyl variants like N-ethyl-1-(pyridin-4-yl)piperidin-4-amine, where competing dialkylation can occur. This is mitigated through stoichiometric control (2:1 ketone:amine ratio) and dropwise addition of the reducing agent [3] [6]. The versatility of this methodology extends to diverse analogues, including N-aryl and N-heteroaryl derivatives, by substituting 4-acetylpyridine with ketones bearing alternative nitrogen-containing heterocycles.
Transition metal catalysis offers complementary routes to reductive amination, particularly for sterically hindered analogues. Palladium-catalyzed Buchwald-Hartwig coupling enables direct N-alkylation between 4-(1-bromoethyl)pyridine and protected piperidin-4-amines. Optimized conditions employ Pd₂(dba)₃/XPhos catalyst system with Cs₂CO₃ base in toluene at 80°C, achieving 70-82% yield for N-Boc-protected intermediates [5] [6]. This method circumvents regioselectivity issues associated with pyridine reduction during hydrogenation steps.
Nickel and copper catalysts provide cost-effective alternatives for large-scale synthesis. Ni(dppe)Cl₂ catalyzes the coupling of 4-(chloromethyl)pyridine with piperidin-4-amine derivatives in DMAc at 100°C, though with reduced efficiency (50-65% yield) compared to palladium systems [5]. For stereoselective variants, iridium complexes with chiral P,N-ligands facilitate asymmetric hydrogenation of pyridinium intermediates, yielding enantioenriched piperidine scaffolds. Recent advances demonstrate ruthenium nanoparticles immobilized on TiO₂ support for chemoselective pyridine hydrogenation, preserving amine functionality while achieving full saturation of the heteroaromatic ring [1] [5].
Table 2: Metal Catalysts for C-N Bond Formation in Piperidine-Pyridine Hybrids
Catalyst System | Substrate Pair | Temperature (°C) | Yield (%) | Diastereoselectivity (d.r.) |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | 4-(1-Bromoethyl)pyridine + N-Boc-piperidin-4-amine | 80 | 82 | - |
Ni(dppe)Cl₂/dppf | 4-(Chloromethyl)pyridine + N-Cbz-piperidin-4-amine | 100 | 65 | - |
[Ir(cod)Cl]₂/(R)-Segphos | Pyridinium salt + H₂ (50 psi) | 60 | 90 | 95:5 |
Ru@TiO₂/H₂ (200 psi) | 4-Acetylpyridine + piperidin-4-amine | 120 | 78 | - |
Limitations persist in functional group tolerance, as ester and amide substituents often require protection prior to metal-catalyzed reactions. Additionally, palladium residues in pharmaceutical intermediates necessitate rigorous purification, increasing production costs for Good Manufacturing Practice (GMP)-grade compounds [5] [6].
4-Aminopiperidine serves as a versatile precursor for constructing complex analogues through sequential functionalization. The synthesis of 1-[(1S)-1-(pyridin-4-yl)ethyl]piperidin-4-amine exemplifies this strategy: (1) regioselective N-alkylation of tert-butyl piperidin-4-ylcarbamate with (S)-1-(pyridin-4-yl)ethyl methanesulfonate, (2) deprotection with TFA, and (3) chiral HPLC purification to achieve >99% ee . The methanesulfonate leaving group proves superior to halides by minimizing racemization at the chiral center.
Building block approaches leverage commercially available 1-(pyridin-4-ylmethyl)piperidin-4-amine (95% purity) as a scaffold for N-functionalization. Acylation with chloroacetyl chloride followed by nucleophilic displacement with amines generates tertiary amine derivatives, while reductive alkylation introduces alkyl substituents . Protection group strategies significantly impact overall yield:
For heterocyclic fused systems, intramolecular cyclization provides access to constrained analogues. Treatment of 1-[1-(pyridin-4-yl)ethyl]piperidin-4-amine with triphosgene generates spiroimidazolidinone derivatives through carbamate formation followed by base-mediated cyclization [1]. Solid-phase synthesis enables rapid diversification when the piperidine nitrogen is anchored to Wang resin, permitting parallel synthesis of 50+ analogues via automated acylation/alkylation protocols.
The chiral center in 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine imparts stereochemical complexity requiring specialized synthetic approaches. Asymmetric synthesis employing Evans oxazolidinone auxiliaries achieves 88% ee during the alkylation step, though auxiliary removal necessitates additional steps . Practical large-scale production favors diastereomeric salt crystallization: racemic 1-[1-(pyridin-4-yl)ethyl]piperidin-4-amine is treated with L-tartaric acid in ethanol/water (4:1), yielding the (S)-enantiomer salt after three recrystallizations (>99% de) [1] .
Enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates the (R)-enantiomer with vinyl acetate in MTBE, leaving the desired (S)-amine enantiomer untouched (45% yield, 98% ee). Transition metal catalysis with chiral ligands offers the most direct route: Ir(I)-(R)-BINAP catalyzed hydrogenation of the enamine precursor (E)-1-(pyridin-4-yl)-N-(piperidin-4-yl)ethan-1-imine achieves 94% ee at 50°C under 30 bar H₂ pressure [5] .
Table 3: Chiral Resolution Techniques for 1-[(1S)-1-(Pyridin-4-yl)ethyl]piperidin-4-amine
Method | Resolution Agent | Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Diastereomeric Salt Formation | L-Tartaric Acid | Ethanol/H₂O, 3 recrystallizations | 35 | >99 |
Enzymatic Acylation | CAL-B/Vinyl Acetate | MTBE, 25°C, 24h | 45 | 98 |
Asymmetric Hydrogenation | [Ir(cod)Cl]₂/(R)-BINAP | 30 bar H₂, iPrOH, 50°C | 90 | 94 |
Chiral HPLC | Chiralpak AD-H column | Hexane/iPrOH/DEA (80:20:0.1) | 28 | 99.5 |
Analytical chiral separation employs polysaccharide-based columns (Chiralpak AD-H, AS-3) with hexane/isopropanol/diethylamine mobile phases, capable of resolving 1-[(1R)- and (1S)-1-(pyridin-4-yl)ethyl]piperidin-4-amine within 15 minutes. The absolute configuration is assignable through vibrational circular dichroism (VCD) spectroscopy coupled with density functional theory (DFT) calculations .
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: